molecular formula C11H11FN4OS B2925638 N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 212074-82-3

N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2925638
CAS No.: 212074-82-3
M. Wt: 266.29
InChI Key: DJQIRFAILLJEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a pharmacophore renowned for its significant biological potential. This compound belongs to a class of molecules that are extensively investigated in medicinal chemistry for their diverse pharmacological activities. The structure combines a 4-fluorophenyl acetamide moiety linked via a sulfanyl bridge to a methyl-substituted 1,2,4-triazole ring, a scaffold frequently explored in the development of novel bioactive agents . The 1,2,4-triazole nucleus is a privileged structure in drug discovery, with scientific reviews documenting its presence in compounds demonstrating antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antioxidant activities in preclinical research . Recent studies on structurally related 1,2,4-triazole derivatives highlight their promise as candidates for further investigation, with in silico analyses often predicting a favorable profile of pharmacological parameters and low acute toxicity potential . This reagent is intended for research and development purposes only, specifically for use in chemical biology, hit-to-lead optimization campaigns, and as a building block for the synthesis of more complex chemical entities. It is supplied with quality control to ensure consistency for your experimental needs. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4OS/c1-16-7-13-15-11(16)18-6-10(17)14-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQIRFAILLJEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has shown promise as an antifungal agent. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity, making this compound a candidate for developing antifungal therapies .

Anti-inflammatory Properties
Studies have suggested that triazole derivatives can also possess anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research into its mechanism of action is ongoing, with preliminary results indicating a reduction in pro-inflammatory cytokines .

Cancer Research
The unique structural features of this compound may also contribute to anticancer activities. Compounds with similar triazole structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Further studies are needed to evaluate its efficacy and safety in clinical settings .

Agricultural Applications

Fungicides
Given its antifungal properties, this compound has potential applications as a fungicide in agriculture. The effectiveness of triazole-based fungicides is well-documented, particularly against crop pathogens. The ability to enhance crop yield while managing fungal diseases makes such compounds valuable in sustainable agriculture practices .

Plant Growth Regulators
There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence plant hormonal pathways or stress responses, leading to improved growth and resilience under adverse conditions. Research into the specific effects of this compound on plant physiology is warranted .

Material Science Applications

Polymer Chemistry
The incorporation of triazole-containing compounds into polymer matrices has been explored for enhancing material properties. These compounds can improve thermal stability and mechanical strength of polymers. The synthesis of new polymer composites using this compound could lead to innovative materials with tailored properties for specific applications .

Nanotechnology
Triazole derivatives are being investigated for their roles in nanotechnology, particularly in the stabilization of nanoparticles and as precursors for nanomaterials. Their unique chemical properties can facilitate the development of advanced materials with applications ranging from electronics to catalysis .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, while the triazole ring may interact with biological targets through hydrogen bonding or other non-covalent interactions. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Variations

The compound’s structural analogs differ primarily in substituents on the acetamide’s aryl group and modifications to the triazole ring. These variations influence physicochemical properties (e.g., lipophilicity, electron distribution) and biological activity. Below is a comparative analysis:

Table 1: Substituent-Based Comparison of Selected Analogs
Compound Name Acetamide Substituent Triazole Substituents Biological Activity Reference
Target Compound 4-Fluorophenyl 4-Methyl Antiviral (Adenovirus-5, ECHO-9)
VUAA-1 4-Ethylphenyl 4-Ethyl, 5-pyridin-3-yl Orco Agonist (Insect Olfaction)
OLC-12 4-Isopropylphenyl 4-Ethyl, 5-(4-pyridinyl) Orco Agonist
7a () 2-Methylphenyl 4-Methyl, 5-(4-isobutylphenylethyl) Not explicitly reported
AB4 () 4-Methyl-thiazol-2-yl 4-Methyl Similarity to benzamide drugs
N-(3-Chloro-4-fluorophenyl) analog () 3-Chloro-4-fluorophenyl 4-Ethyl, 5-(2-pyridinyl) Not reported
Anti-exudative derivative () Varied (e.g., furan-2-yl) 4-Amino, 5-(furan-2-yl) Anti-inflammatory (exudative)

Comparative Pharmacological Data

Table 2: Activity Profiles of Selected Compounds
Compound Activity Type Efficacy (Dose/IC50) Reference
Target Compound Antiviral (Adenovirus-5) Reduced viral replication*
VUAA-1 Orco Agonist EC50 ~1.5 µM (Culex quinquefasciatus)
Anti-exudative derivative Anti-inflammatory Comparable to diclofenac (10 mg/kg)
WH7 () Auxin-like activity Root growth inhibition (Arabidopsis)

Structure-Activity Relationship (SAR) Insights

  • Triazole Modifications : The 4-methyl group on the triazole (target compound) balances steric bulk and electronic effects, whereas ethyl or allyl substituents (e.g., ) may alter enzyme inhibition or receptor binding .
  • Aryl Group Electronics : Fluorine (target) and chlorine () substituents improve resistance to oxidative metabolism compared to methoxy or methyl groups () .
  • Heterocyclic Additions : Pyridinyl (VUAA-1) or thiazolyl (AB4) moieties introduce hydrogen-bonding capabilities, critical for interactions with biological targets like kinases or olfactory receptors .

Biological Activity

N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the fluorophenyl and acetamide groups. The compound can be synthesized through a multi-step process involving:

  • Formation of 4-Methyl-4H-1,2,4-Triazole : This step involves the reaction of appropriate precursors to form the triazole structure.
  • Sulfanylation : Introducing a sulfanyl group to the triazole ring.
  • Acetylation : Finally, attaching the acetamide group to complete the synthesis.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study indicated that derivatives containing triazole rings exhibit moderate to good activities against pathogens such as Staphylococcus aureus and Escherichia coli .

Microorganism Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Enterococcus faecalisModerate

Anticancer Activity

Research has shown that similar compounds with triazole moieties possess anticancer properties. For instance, derivatives of triazole have been tested against various cancer cell lines, showing IC50 values in low micromolar ranges. This suggests potential efficacy in cancer treatment .

Cell Line IC50 (µg/mL)
HCT-1161.9
MCF-72.3
Doxorubicin (control)3.23

Case Studies

Several studies have highlighted the biological activities of compounds similar to this compound:

  • Antimicrobial Study : A recent investigation into various triazole derivatives showed promising results against multiple bacterial strains, indicating that modifications in the structure can enhance antimicrobial efficacy .
  • Anticancer Research : Another study focused on quinoxaline derivatives revealed that compounds with similar structural features exhibited significant cytotoxicity against cancer cells, suggesting a potential pathway for developing new anticancer agents .

Q & A

Basic: What synthetic routes are commonly used to prepare N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A general approach involves:

  • Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in anhydrous ethanol under reflux .
  • Purification via column chromatography (EtOAc/hexane) yields the product, confirmed by ¹H/¹³C NMR, IR, and elemental analysis .
  • Critical parameters: Reaction time (8–12 hours), inert atmosphere (N₂), and stoichiometric control to minimize byproducts.

Advanced: How can reaction conditions be optimized to enhance the yield and purity of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilic displacement efficiency .
  • Temperature control : Gradual heating (40–60°C) reduces side reactions like oxidation of the thiol group .
  • Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely termination .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include δ 2.5–3.0 ppm (SCH₂CO), δ 7.0–8.0 ppm (fluorophenyl protons), and δ 8.5–9.0 ppm (triazole protons) .
  • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-F), and 2550–2600 cm⁻¹ (S-H, if unreacted) .
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Advanced: How do intermolecular interactions in the crystal lattice influence bioactivity?

Methodological Answer:

  • X-ray crystallography reveals hydrogen bonds (N–H⋯S, N–H⋯N) stabilizing the triazole and acetamide moieties, enhancing thermal stability .
  • Crystal packing : Centrosymmetric dimers via N–H⋯N bonds may affect solubility and membrane permeability, as observed in analogs with anti-HIV activity .
  • DFT calculations : Predict charge distribution at the sulfanyl group, correlating with electrophilic reactivity in target binding .

Basic: What in vitro models are suitable for evaluating its antiviral activity?

Methodological Answer:

  • Cell lines : HEK-293 or GMK cells for cytotoxicity assays (CC₅₀) .
  • Viruses : Adenovirus type 5 or ECHO-9, with plaque reduction assays to measure EC₅₀ .
  • Protocol : Pre-treatment (1–24 hours) of cells with the compound, followed by viral challenge and TCID₅₀ quantification .

Advanced: How does the 4-fluorophenyl substituent modulate bioactivity compared to other aryl groups?

Methodological Answer:

  • SAR studies : Fluorine’s electron-withdrawing effect enhances metabolic stability and target affinity. In triazole analogs, 4-fluorophenyl derivatives show 2–3× higher antiviral activity than chlorophenyl counterparts .
  • Lipophilicity : LogP increases by ~0.5 units vs. non-fluorinated analogs, improving blood-brain barrier penetration in related CNS-active compounds .
  • Competitive binding assays : Fluorine’s van der Waals radius (1.47 Å) allows tighter fit in hydrophobic enzyme pockets (e.g., reverse transcriptase) .

Advanced: How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

  • Standardized assays : Reproduce studies under identical conditions (cell line passage number, viral titer) to eliminate variability .
  • Structural validation : Reconfirm compound identity via LC-MS and 2D-NHSQC to rule out degradation or isomerism .
  • Meta-analysis : Compare substituent effects across analogs; e.g., methyl vs. ethyl groups on triazole alter steric hindrance at the target site .

Advanced: What formulation strategies improve its pharmacokinetic profile?

Methodological Answer:

  • Solid dispersions : Polyvinylpyrrolidone (PVP) enhances solubility by disrupting crystalline lattice .
  • Nanoemulsions : Soybean lecithin/Tween 80 formulations increase oral bioavailability in rodent models of related triazole derivatives .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) identify susceptible sites (e.g., sulfanyl group oxidation) for prodrug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.